Acridine mustard

Description

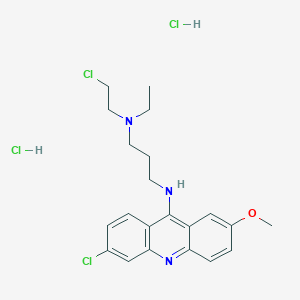

Structure

3D Structure of Parent

Properties

IUPAC Name |

N'-(2-chloroethyl)-N-(6-chloro-2-methoxyacridin-9-yl)-N'-ethylpropane-1,3-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25Cl2N3O.2ClH/c1-3-26(12-9-22)11-4-10-24-21-17-7-5-15(23)13-20(17)25-19-8-6-16(27-2)14-18(19)21;;/h5-8,13-14H,3-4,9-12H2,1-2H3,(H,24,25);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWGOWIIEVDAYTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCNC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC)CCCl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25Cl2N3O.2ClH, C21H27Cl4N3O | |

| Record name | ICR 170 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20517 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8073893 | |

| Record name | 2-Methoxy-6-chloro-9-[3-[ethyl(2-chloroethyl)amino]propylamino]acridine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

479.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Icr 170 appears as yellow crystalline or chunky solid. (NTP, 1992), Yellow solid; [CAMEO] | |

| Record name | ICR 170 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20517 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acridine mustard | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14647 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

146-59-8 | |

| Record name | ICR 170 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20517 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acridine mustard | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000146598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxy-6-chloro-9-[3-[ethyl(2-chloroethyl)amino]propylamino]acridine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-9-[[3-[(2-chloroethyl)ethylamino]propyl]amino]-2-methoxyacridine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.160 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACRIDINE MUSTARD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0I3A3407T2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

464 to 465 °F (decomposes) (NTP, 1992) | |

| Record name | ICR 170 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20517 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Molecular Mechanisms of Action and Intracellular Interactions

DNA Interaction and Binding Modalities of Acridine (B1665455) Mustards

Acridine mustards are bifunctional compounds that exert their biological activity through a multi-step interaction with DNA. This process involves both non-covalent and covalent binding, ultimately leading to significant disruption of DNA structure and function. The mechanism is initiated by the physical insertion of the planar acridine ring system into the DNA double helix, followed by the chemical reaction of the mustard side chains with nucleotide bases.

The primary target for the covalent action of acridine mustards is the N7 position of guanine (B1146940) residues in DNA. researchgate.netnih.gov This site is the most nucleophilic atom within the DNA bases, making it highly susceptible to attack by electrophilic alkylating agents like activated nitrogen mustards. researchgate.netnih.gov The alkylation of guanine at the N7 position is a common feature of many nitrogen mustards, both aromatic and aliphatic. researchgate.net For instance, an acridine-linked aniline (B41778) half-mustard with a short linker chain has been shown to alkylate DNA exclusively at the guanine N7 position. nih.gov This reaction introduces a bulky adduct and a positive charge into the DNA structure, which can weaken the glycosidic bond and potentially lead to depurination or imidazole ring-opening. nih.gov

Interestingly, the length and reactivity of the linker chain connecting the acridine and mustard moieties can alter this binding preference. An analogue with a longer chain and a more reactive half-mustard demonstrated a significant shift in targeting, primarily alkylating adenine (B156593) at the N1 position (>90%) and to a lesser extent the adenine N3 position, with only minimal guanine N7 alkylation. nih.gov This suggests that while guanine N7 is a principal target, the specific chemical structure of the acridine mustard can modulate its sequence and base selectivity. nih.gov

Before covalent alkylation can occur, the acridine portion of the molecule binds to DNA non-covalently through intercalation. mdpi.comresearchgate.net The planar, polycyclic aromatic structure of the acridine ring system inserts itself between adjacent base pairs of the DNA double helix. mdpi.comwikipedia.org This interaction is stabilized by van der Waals forces and, in the case of cationic aminoacridines, by electrostatic interactions with the negatively charged phosphate backbone of DNA. mdpi.commdpi.com

Intercalation causes a significant local distortion in the DNA structure. To accommodate the intercalator, the DNA helix must unwind, leading to a separation or "rise" of the base pairs, creating an opening of approximately 0.34 nm. wikipedia.org This unwinding and distortion of the helix is a critical step, as it positions the reactive mustard side chain in close proximity to the nucleophilic sites on the DNA bases, facilitating the subsequent covalent reaction. nih.gov The process begins with the cationic intercalator being electrostatically attracted to the polyanionic DNA surface, from where it can slide into the hydrophobic environment between base pairs. wikipedia.org

A defining feature of bifunctional alkylating agents like acridine mustards is their ability to form DNA crosslinks. wikipedia.org Once one of the mustard's chloroethyl arms has alkylated a base (forming a monoadduct), the second arm can react with another base, creating a covalent bridge or "crosslink".

These crosslinks can be of two types:

Intrastrand crosslinks: These occur when the mustard moiety links two nucleotides on the same DNA strand. wikipedia.orgyoutube.com

Interstrand crosslinks (ICLs): These form a covalent bond between nucleotides on opposite strands of the DNA double helix. wikipedia.orgox.ac.uk

ICLs are considered the most cytotoxic lesions because they form an absolute block to DNA strand separation, which is essential for fundamental cellular processes. nih.gov The formation of an interstrand crosslink by a nitrogen mustard often occurs between the N7 positions of two guanine residues, particularly in 5'-GNC-3' sequences. nih.govnih.gov The spatial constraints of the mustard bridge can introduce significant distortion into the DNA helix. nih.gov While ICLs may constitute a small fraction of the total DNA adducts formed, they are critical to the biological activity of bifunctional agents. ox.ac.uk

The alkylating activity of the nitrogen mustard component is not direct; it requires an initial activation step. The mustard's chloroethyl side chain undergoes an intramolecular nucleophilic attack, where the tertiary nitrogen atom displaces the chloride ion. researchgate.net This reaction results in the formation of a highly strained, three-membered ring called an aziridinium (B1262131) cation. researchgate.netwikipedia.orgnih.gov

This aziridinium ion is a potent electrophile, significantly more reactive than its precursor chloroethyl compound. wikipedia.orgmdpi.com The high degree of ring strain makes it susceptible to attack by nucleophiles, such as the N7 of guanine. researchgate.net The reaction with the DNA base opens the aziridinium ring and forms a stable covalent bond, completing the first step of alkylation. researchgate.net In a bifunctional mustard, this process can occur sequentially for each of the two arms, allowing for the formation of crosslinks. researchgate.net The formation of this reactive intermediate is the rate-determining step in the DNA alkylation process.

| Interaction Type | Mechanism | Primary Target Site(s) | Consequence |

| Intercalation | Non-covalent insertion of the planar acridine ring between DNA base pairs. | Hydrophobic space between base pairs. | DNA unwinding and distortion; positioning of the mustard moiety. |

| Alkylation | Covalent bonding of the activated mustard group to a DNA base. | N7 of Guanine; N1 and N3 of Adenine (structure-dependent). | Formation of bulky monoadducts. |

| Crosslinking | Covalent linkage of two nucleotides by the bifunctional mustard group. | Guanine N7 on the same strand (intrastrand) or opposite strands (interstrand). | Blocks DNA strand separation. |

Impact on Core Genetic Processes

The various forms of DNA damage induced by acridine mustards—intercalation, monoadducts, and particularly interstrand crosslinks—present formidable obstacles to the cellular machinery responsible for core genetic processes. wikipedia.orgnih.gov Both DNA replication and transcription require the separation of the two strands of the DNA helix to serve as templates for DNA and RNA polymerases, respectively. mdpi.comnih.gov

The covalent linkage of the two strands by an interstrand crosslink physically prevents this separation, thereby acting as an absolute block to the progression of replication forks and transcription complexes. youtube.comnih.gov This stalls these critical processes, leading to the cessation of DNA and RNA synthesis. mdpi.comyoutube.com Even monoadducts and the distortion caused by intercalation can interfere with the proper functioning of polymerases, further contributing to the inhibition of these pathways. nih.govmdpi.com The ultimate consequence of this widespread disruption to DNA metabolism is the triggering of cell death pathways. wikipedia.org

Consequences for Genomic Stability

This compound poses a significant threat to genomic stability primarily through its action as a DNA alkylating agent. The nitrogen mustard component of the molecule is highly reactive and forms covalent bonds with DNA bases, particularly the N7 position of guanine. This process, known as alkylation, can result in both monofunctional adducts (alkylation of a single base) and bifunctional adducts (cross-linking two different bases).

These DNA adducts distort the helical structure of DNA, creating physical barriers that interfere with essential cellular processes such as DNA replication and transcription. The formation of interstrand cross-links (ICLs), where the two strands of the DNA double helix are covalently linked, is a particularly severe form of DNA damage. ICLs prevent the separation of the DNA strands, which is a prerequisite for both replication and transcription, thereby leading to a complete halt of these processes and compromising the integrity of the genome. The cellular response to this damage often involves the initiation of DNA repair pathways; however, if the damage is too extensive, it can lead to mutations, chromosomal aberrations, and ultimately, cell death.

Modulation of DNA-Related Enzymes and Other Biological Targets

Beyond direct DNA damage, this compound and its derivatives exert their effects by modulating the activity of critical enzymes involved in DNA metabolism.

Topoisomerase Inhibition: Type I and Type II Activities

Topoisomerases are essential enzymes that resolve topological problems in DNA, such as supercoiling, that arise during replication, transcription, and recombination. Acridine derivatives have been shown to be potent inhibitors of both type I and type II topoisomerases. nih.govnih.govacs.orgmdpi.com

Topoisomerase I (Topo I) Inhibition: Acridine-based compounds can interfere with the action of Topo I. This enzyme typically creates single-strand breaks in DNA to relieve torsional stress. Acridine derivatives can stabilize the covalent complex formed between Topo I and DNA, preventing the re-ligation of the DNA strand. This leads to the accumulation of single-strand breaks, which can be converted into more lethal double-strand breaks during DNA replication. nih.gov

Topoisomerase II (Topo II) Inhibition: Many acridine derivatives, including those structurally similar to this compound, are well-characterized inhibitors of Topo II. nih.govacs.org This enzyme introduces transient double-strand breaks to manage DNA tangles. Acridine compounds can act as "topoisomerase poisons" by stabilizing the "cleavable complex," an intermediate in the Topo II catalytic cycle where the enzyme is covalently bound to the 5' ends of the cleaved DNA. This prevents the re-joining of the DNA strands, leading to the accumulation of permanent double-strand breaks, a highly toxic lesion for the cell. acs.org

The inhibitory activity of various acridine derivatives against topoisomerases has been quantified in numerous studies. The following table summarizes the half-maximal inhibitory concentration (IC50) values for selected acridine compounds against different cancer cell lines, which often correlates with their topoisomerase-inhibiting activity.

| Compound | Cell Line | IC50 (µM) |

| Acridine-Sulfonamide Hybrid 8b | HepG2 | 14.51 |

| Acridine-Sulfonamide Hybrid 8b | HCT-116 | 9.39 |

| Acridine-Sulfonamide Hybrid 8b | MCF-7 | 8.83 |

| Acridine-Sulfonamide Hybrid 7c | HepG2 | - |

| Acridine-Sulfonamide Hybrid 7c | HCT-116 | - |

| Acridine-Sulfonamide Hybrid 7c | MCF-7 | - |

Data sourced from in vitro studies on acridine-sulfonamide hybrids. nih.gov

Telomerase Activity Modulation

Telomerase is a reverse transcriptase that maintains the length of telomeres, the protective caps at the ends of chromosomes. In many cancer cells, telomerase is reactivated, allowing for unlimited cell division. Acridine derivatives have been investigated for their ability to inhibit telomerase activity. nih.gov One of the primary mechanisms of inhibition is the stabilization of G-quadruplex structures in the telomeric DNA. The G-rich sequences of telomeres can fold into these four-stranded structures, which can block the access of telomerase to the telomere end, thereby inhibiting its function. The trisubstituted acridine compound BRACO-19, for example, has been shown to reduce telomerase activity and lead to long-term telomere shortening by stabilizing these G-quadruplex structures. nih.gov This disruption of telomere maintenance can lead to cellular senescence or apoptosis.

Interactions with Protein Kinases

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways by phosphorylating other proteins. Some acridine derivatives have been found to interact with and inhibit the activity of certain protein kinases. For instance, acridine orange and acridine yellow G have been shown to be potent inhibitors of protein kinase C (PKC), a key enzyme in various signal transduction pathways. nih.gov The inhibition mechanism appears to be complex, affecting both the catalytic and regulatory domains of the enzyme. nih.gov By interfering with protein kinase activity, acridine compounds can disrupt the signaling networks that control cell growth, proliferation, and survival.

Cellular Responses and Apoptosis Induction

The extensive DNA damage and enzymatic inhibition caused by this compound trigger a robust cellular response, ultimately leading to programmed cell death, or apoptosis.

Activation of DNA Damage Response Pathways

The presence of DNA adducts and strand breaks activates a complex signaling network known as the DNA Damage Response (DDR). This response is orchestrated by a group of sensor proteins that recognize the DNA lesions and initiate a signaling cascade. Key players in this pathway include the kinases ATM (ataxia-telangiectasia mutated), ATR (ataxia-telangiectasia and Rad3-related), and DNA-PKcs (DNA-dependent protein kinase, catalytic subunit). nih.gov

Upon sensing DNA damage, these kinases phosphorylate a host of downstream targets, including the tumor suppressor protein p53 and checkpoint kinases Chk1 and Chk2. nih.gov The activation of these pathways leads to several cellular outcomes, including:

Cell Cycle Arrest: The DDR can halt the cell cycle at various checkpoints (G1/S, S-phase, and G2/M) to provide time for DNA repair. nih.gov

Recruitment of Repair Proteins: Activated signaling molecules facilitate the recruitment of DNA repair machinery to the sites of damage.

Induction of Apoptosis: If the DNA damage is too severe to be repaired, the DDR can trigger apoptosis.

Studies on nitrogen mustards have shown the activation of both the homologous recombination (HR) and non-homologous end joining (NHEJ) pathways in response to the induced DNA double-strand breaks. nih.gov Inhibition of the HR pathway, in particular, has been shown to significantly increase cell death following nitrogen mustard exposure. nih.gov

The activation of p53 is a critical event in the cellular response to acridine-induced DNA damage. Acridine derivatives have been shown to stabilize p53 by inhibiting its ubiquitination, a process that normally targets p53 for degradation. nih.gov The stabilized p53 can then act as a transcription factor, upregulating the expression of genes involved in cell cycle arrest and apoptosis, such as the pro-apoptotic protein Bax. nih.gov The induction of Bax is a key step in initiating the intrinsic apoptotic pathway, which involves the permeabilization of the mitochondrial outer membrane and the release of cytochrome c, ultimately leading to the activation of caspases and the execution of cell death.

Induction of Cell Cycle Arrest (e.g., G2/M phase)

This compound has been shown to induce DNA damage, a key trigger for the activation of cell cycle checkpoints. This damage response is a critical cellular surveillance mechanism that halts cell cycle progression to allow for DNA repair or, if the damage is too severe, to initiate programmed cell death. One of the key responses to DNA damage is the arrest of the cell cycle at the G2/M transition, preventing cells with compromised genomes from entering mitosis.

The tumor suppressor protein p53 plays a pivotal role in orchestrating the G2/M checkpoint. In response to DNA damage, p53 is activated and can transcriptionally upregulate several target genes, including the cyclin-dependent kinase (CDK) inhibitor p21. p21 can then bind to and inhibit the activity of the Cyclin B1/Cdc2 complex, a key driver of mitotic entry. By inactivating this complex, p21 effectively enforces the G2/M arrest, providing a window for the cell to repair its DNA. While this compound is a known DNA damaging agent, the specific activation of the p53-p21 pathway as the primary mechanism for G2/M arrest following this compound treatment requires further direct experimental elucidation.

| Key Proteins in G2/M Arrest | Function |

| p53 | Tumor suppressor that is activated by DNA damage. |

| p21 (CDKN1A) | A cyclin-dependent kinase inhibitor transcriptionally activated by p53. |

| Cyclin B1/Cdc2 (CDK1) complex | A key kinase complex that promotes entry into mitosis. |

Mechanisms of Programmed Cell Death (Apoptosis)

When DNA damage induced by this compound is extensive and cannot be repaired, the cell may undergo programmed cell death, or apoptosis, to eliminate the potentially harmful cell. Research on acridine derivatives has shed light on a p53-dependent apoptotic pathway.

Upon activation by cellular stress, such as DNA damage, p53 can act as a transcriptional activator for pro-apoptotic genes. One of the critical targets of p53 is the BAX gene, which encodes a pro-apoptotic member of the Bcl-2 family of proteins. The Bax protein plays a central role in the intrinsic pathway of apoptosis. Following its upregulation by p53, Bax translocates to the mitochondrial outer membrane, where it can oligomerize and form pores. This permeabilization of the mitochondrial membrane leads to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm.

The release of cytochrome c is a crucial step in the activation of the caspase cascade. In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which are responsible for the execution phase of apoptosis, dismantling the cell in a controlled manner. Studies have shown that the knockout of Bax can block the ability of acridine derivatives to induce cell death, highlighting the critical role of this p53-Bax axis in their apoptotic mechanism nih.gov. The interplay with other Bcl-2 family members, such as the anti-apoptotic protein Bcl-2 which can be inhibited by p53, further fine-tunes the apoptotic response.

| Component | Role in Acridine-Induced Apoptosis |

| p53 | Activated by DNA damage, it transcriptionally upregulates pro-apoptotic genes. |

| Bax | A pro-apoptotic Bcl-2 family protein that, upon activation, permeabilizes the mitochondrial membrane. |

| Cytochrome c | Released from the mitochondria, it initiates the caspase cascade. |

| Caspases | A family of proteases that execute the apoptotic program. |

Impact on Cellular Ploidy and Chromosome Segregation (e.g., haploid to diploid conversion)

A remarkable and specific effect of the this compound ICR-191 is its ability to induce a change in cellular ploidy, specifically the conversion of haploid cells to a diploid state. Studies conducted on frog cell lines have demonstrated that treatment with ICR-191 leads to a progressive increase in the proportion of diploid cells within a haploid cell culture. This conversion is dependent on the concentration of ICR-191, with higher concentrations leading to a more rapid conversion nih.gov.

Importantly, this change in ploidy is not a result of cell fusion, as confirmed by time-lapse cinematography nih.gov. Furthermore, autoradiographic studies have shown that DNA synthesis is not inhibited in these cells, suggesting that the diploidization is not due to a complete failure of cell division following DNA replication nih.gov. Instead, it is proposed that ICR-191 interferes with the process of chromosome segregation or cytokinesis, the final step of cell division where the cytoplasm is divided to form two daughter cells.

The precise molecular mechanism by which ICR-191 induces this haploid to diploid conversion remains to be fully elucidated. It is hypothesized that the compound may disrupt the formation or function of the mitotic spindle, the cellular machinery responsible for segregating chromosomes equally into daughter cells. Alternatively, ICR-191 could interfere with the process of cytokinesis, leading to a failure of cell separation after chromosome replication and segregation have occurred. This would result in a single cell containing a diploid set of chromosomes. This effect appears to be specific to the transition from a haploid to a diploid state, as the treatment of already diploid cells with ICR-191 did not result in a conversion to higher ploidy levels nih.gov.

Design, Synthesis, and Structure Activity Relationship Sar Studies of Acridine Mustard Derivatives

Rational Design Principles for Enhanced Target Selectivity and Therapeutic Efficacy

The design of acridine (B1665455) mustard derivatives is guided by several key principles aimed at optimizing their interaction with biological targets, primarily DNA, to maximize therapeutic effects while minimizing off-target toxicity. The planar structure of the acridine core is fundamental to its function, allowing it to intercalate between the base pairs of DNA. This intercalation serves to concentrate the compound at its site of action, positioning the attached alkylating mustard group for a more specific reaction with DNA.

Key design considerations include:

DNA Intercalation: The flat, aromatic acridine ring system facilitates its insertion into the DNA double helix, a critical first step for the drug's mechanism of action.

Alkylation Specificity: The nature and positioning of the nitrogen mustard group, along with the length and flexibility of the linker chain connecting it to the acridine core, are crucial in determining the site of DNA alkylation. Different derivatives exhibit preferences for alkylating specific nucleophilic sites on DNA bases, such as the N7 position of guanine (B1146940).

Molecular Flexibility: A flexible linker allows the alkylating moiety to adopt an optimal orientation for reacting with its DNA target.

Electronic Properties: Modifications to the acridone (B373769) ring can alter its electron density, which in turn influences its DNA binding affinity and the reactivity of the mustard group. sci-hub.st

These principles have guided the creation of derivatives with improved anticancer activity and reduced toxicity by enabling more targeted disruption of cancer cell DNA.

Advanced Synthetic Methodologies for Acridine Mustard Analogues

The synthesis of this compound analogues involves several established and advanced methodologies. The core acridine structure can be synthesized through classic methods like the Bernthsen synthesis and the Ullmann reaction. mdpi.com More contemporary approaches often utilize microwave-assisted synthesis, which can offer high yields in a shorter time frame and under environmentally friendlier conditions. rsc.org

A general synthetic route for many this compound derivatives involves:

Synthesis of the Acridine Core: This can be achieved through methods like the Ullmann coupling of benzoic acids with anilines, followed by cyclization using reagents like phosphorus oxychloride (POCl₃) to yield 9-chloroacridine (B74977) derivatives. rsc.org

Introduction of the Linker and Mustard Moiety: The 9-chloroacridine can then be reacted with a suitable amine that contains the desired linker and the nitrogen mustard group. rsc.orgacs.org For instance, a series of 9-anilinoacridine (B1211779) derivatives bearing an N-mustard residue can be synthesized by condensing methoxy-substituted 1,3-phenylenediamines with 9-chloroacridine derivatives. onua.edu.ua

Researchers have also developed methods to attach the nitrogen mustard to different positions on the acridine or anilino ring, often via ether, methylene, or urea (B33335) linkages, to explore a wider range of structural diversity and biological activity. nih.govaacrjournals.orgnih.gov

Comprehensive Structure-Activity Relationship (SAR) Analysis

Influence of Substituents on the Acridine Chromophore and Biological Activity

Substituents on the acridine chromophore play a significant role in modulating the biological activity of these compounds. The nature, position, and electronic properties of these substituents can influence DNA binding, cytotoxicity, and target enzyme inhibition.

Electronic Effects: The introduction of electron-donating groups, such as a methoxy (B1213986) (OMe) group, on the anilino ring of 9-anilinoacridines has been shown to increase antitumor potency. onua.edu.ua Conversely, the presence of electron-withdrawing substituents on an oxazine (B8389632) ring fused to the acridine can stabilize the ring form and lead to lower cytotoxicity. mostwiedzy.pl

Steric Effects: The size and position of substituents are critical. For example, in a series of 9-anilinoacridines, derivatives with CONHCH₂CH₂NMe₂ and Me substituents at the C4 and C5 positions of the acridine ring exhibited significant cytotoxicity. onua.edu.ua However, bulky substituents at other positions can lead to a drastic decrease in antiproliferative activity, highlighting the importance of the substituent's steric profile. mdpi.com

Positional Isomerism: The location of a substituent can dramatically alter activity. Studies on 5-(9-acridinylamino)anisidines revealed that the order of potency was AOAs (ortho-anisidines) > AMAs (meta-anisidines) > APAs (para-anisidines), demonstrating a clear structure-activity relationship based on the substituent's position on the anilino ring. onua.edu.ua

| Compound Series | Substituent Modification | Observed Effect on Biological Activity | Reference |

|---|---|---|---|

| 9-Anilinoacridines | Electron-donating OMe group on the anilino ring | Increased antitumor potency | onua.edu.ua |

| 5-(9-Acridinylamino)anisidines | Positional isomers (ortho vs. meta vs. para) of the methoxy group | Potency order: ortho > meta > para | onua.edu.ua |

| Acridine-Oxazine Derivatives | Electron-attracting substituent on the oxazine ring | Stabilizes the ring form, leading to lower cytotoxicity | mostwiedzy.pl |

| Acridine Derivatives | Bulky substituents (e.g., OCH₃, NO₂, N(CH₃)₂) | Drastic decrease in antiproliferative activity | mdpi.com |

Role of Linker Chemistry and Length (e.g., O-ethyl, O-propyl, O-butyl spacers) on Efficacy

Linker Length: Studies have consistently shown that the length of the alkyl chain linker is a key factor. In a series of 9-anilinoacridine derivatives, a linker of four carbons (-(CH₂)₄-) between the mustard and the acridine chromophore resulted in higher in vitro activity than a two-carbon linker. sci-hub.se Similarly, for acridine-linked aniline (B41778) mustards, DNA cross-linking ability was found to be maximal with a C4 analogue. nih.gov For bis-acridine compounds, a minimum linker length of approximately 10 Å was required for bioactivity against various parasites. asm.org

Linker Chemistry: The chemical nature of the linker also plays a role. In a study of acridine-linked aniline mustards, linkers such as -O-, -CH₂-, -S-, and -SO₂- were used, resulting in derivatives with widely differing mustard reactivity. nih.gov A series of 9-anilinoacridine and acridine derivatives were synthesized with O-ethyl (O-C₂), O-propyl (O-C₃), or O-butyl (O-C₄) spacers linking the N-mustard to the C4 position of the acridine ring, all of which were potent cytotoxic agents. acs.org

| Compound Series | Linker Variation | Key Finding | Reference |

|---|---|---|---|

| 9-Anilinoacridines with N-mustard | -(CH₂)n- linker, where n=2 vs. n=4 | Higher in vitro activity observed for n=4 | sci-hub.se |

| Acridine-linked aniline mustards | Alkyl chain length from C2 to C5 | Maximal DNA cross-linking ability with the C4 analogue | nih.gov |

| Bis-acridines | Polyamine linker of varying lengths | A minimum linker length of ~10 Å was required for bioactivity | asm.org |

| 9-Anilinoacridines with N-mustard at C4 | O-ethyl, O-propyl, O-butyl spacers | All derivatives showed potent cytotoxicity | acs.org |

Comparative Analysis of Different Alkylating Moieties (e.g., Nitrogen vs. Sulfur Mustards)

While nitrogen mustards are the most common alkylating group in these derivatives, some studies have explored sulfur mustards. The choice of the alkylating moiety affects the compound's reactivity, mechanism of action, and biological profile.

Nitrogen Mustards: Nitrogen mustard compounds are potent DNA-alkylating agents. mdpi.com Their mechanism involves the formation of a reactive aziridinium (B1262131) ion, which then alkylates nucleophilic sites on DNA, most commonly the N7 of guanine. biointerfaceresearch.comresearchgate.net The reactivity of aniline mustards can be modulated by the electronic properties of substituents on the aromatic ring. lookchem.com

Sulfur Mustards: Sulfur mustards also act as alkylating agents. However, they can be prone to hydrolysis, which can compete with DNA alkylation and potentially reduce therapeutic efficacy.

Comparative Efficacy: In a study of acridine-linked aniline mustards, the S-linked derivatives showed significant in vivo antitumor activity, whereas the parent S-mustard did not, suggesting that DNA-targeting can enhance the efficacy of less reactive mustards. nih.gov Conversely, the least reactive SO₂-linked compounds were inactive. nih.gov This highlights the delicate balance between reactivity and targeting required for optimal performance.

Development of Conjugates with Diverse Biologically Active Molecules

To enhance selectivity and efficacy, acridine mustards have been conjugated with other biologically active molecules. This hybridization strategy aims to create dual-action agents or to target the this compound to specific cells or tissues.

Conjugation to DNA Minor Groove Binders: Hybrid molecules have been designed by linking 9-anilinoacridine derivatives to DNA minor groove binding agents like Distamycin A or Netropsin. dnu.dp.ua The goal is to create compounds that can interact with DNA through both intercalation and minor groove binding, potentially leading to increased selectivity and activity. dnu.dp.ua

Hybridization with Other Natural Products: Artemisinin (B1665778), a natural product with known antiparasitic and anticancer properties, has been conjugated with acridine derivatives to create hybrid compounds. mdpi.com Similarly, nitrogen mustards have been linked to artemisinin derivatives, resulting in hybrids with significantly higher activity than the parent compounds. mdpi.com

Conjugation to Targeting Moieties: The DNA-affinic property of acridine makes it a useful vector to deliver drugs into the cell nucleus. nih.gov Conjugates with molecules that target specific cellular components, such as HSP90 inhibitors, have been developed. rsc.org In one study, acridine-HSP90 ligand conjugates with longer linkers showed the best activity against certain cancer cell lines. rsc.org

This approach of creating hybrid molecules represents a promising avenue for developing the next generation of acridine-based therapeutics with improved pharmacological profiles. mdpi.comdnu.dp.ua

Exploration of Prodrug Strategies for Targeted Activation

The high cytotoxicity of acridine mustards, while beneficial for their anticancer activity, also leads to significant side effects, limiting their clinical application. mostwiedzy.pl To address this challenge, researchers have explored various prodrug strategies aimed at targeted activation of the cytotoxic agent within the tumor microenvironment, thereby minimizing off-target toxicity. These strategies primarily involve masking the reactive mustard group with a promoiety that can be cleaved by specific enzymes or conditions prevalent in tumors.

One of the most explored approaches is the development of hypoxia-activated prodrugs. biointerfaceresearch.com Tumors often contain hypoxic (low oxygen) regions, and enzymes such as nitroreductases are overexpressed in these areas. nih.gov This provides a basis for designing prodrugs that are activated under reductive conditions. For instance, nitroaromatic compounds linked to an this compound can be selectively reduced in hypoxic tumor cells to release the active cytotoxic agent. nih.gov An example includes the activation of a nitro derivative by nitroreductase, indicating its potential as a prodrug for gene-directed or antibody-directed enzyme therapies. mostwiedzy.pl

Another significant strategy involves enzyme-activated prodrugs. This approach, often utilized in antibody-directed enzyme prodrug therapy (ADEPT), involves the administration of a monoclonal antibody-enzyme conjugate that localizes to the tumor. nih.gov A subsequently administered non-toxic prodrug is then converted into a potent cytotoxic drug at the tumor site by the localized enzyme. nih.gov A notable example is the use of carboxypeptidase G2 (CPG2) to activate glutamic acid-containing mustard prodrugs. nih.govgoogle.com In these prodrugs, the activating effect of a phenolic hydroxyl or amino function on the mustard is masked by an oxycarbonyl or carbamoyl (B1232498) bond to a glutamic acid. nih.gov The enzyme CPG2 cleaves this bond, releasing the active and highly cytotoxic phenol (B47542) or aniline mustard. nih.gov

Researchers have also investigated the use of bioorthogonal chemistry for prodrug activation. One such strategy employs the Staudinger reaction. In this approach, cancer cells are metabolically engineered to express azide (B81097) groups on their surface. A triphenylphosphine-modified this compound prodrug can then be administered, which reacts with the azide groups via the Staudinger ligation, leading to the release of the active drug specifically at the tumor site. rsc.org

The design of these prodrugs often involves linking the this compound to the promoiety via a carbamate (B1207046) or carbonate linker. acs.orgacs.org The stability and activation kinetics of these prodrugs can be fine-tuned by modifying the structure of the linker and the promoiety itself. Structure-activity relationship (SAR) studies have been crucial in optimizing these prodrugs. For example, in a series of aniline mustard prodrugs designed for ADEPT, it was found that unsubstituted phenols with different alkylating functionalities exhibited the highest ratio of substrate conversion rate to affinity for the enzyme (kcat:KM). nih.gov

Furthermore, the development of water-soluble prodrugs is of great interest to improve their pharmacokinetic properties. Nitrobenzyl mustard quaternary ammonium (B1175870) salts represent a class of water-soluble, hypoxia-selective prodrugs. nih.gov

The table below summarizes various prodrug strategies for this compound derivatives.

| Prodrug Strategy | Activation Mechanism | Key Enzymes/Conditions | Example Compound Classes |

| Hypoxia-Activation | Reduction of a promoiety under low oxygen conditions. nih.gov | Nitroreductases, NADPH:CP450. nih.gov | Nitroaromatic and nitroimidazole derivatives of this compound. mostwiedzy.plnih.gov |

| Antibody-Directed Enzyme Prodrug Therapy (ADEPT) | Enzymatic cleavage of a promoiety by a tumor-localized antibody-enzyme conjugate. nih.gov | Carboxypeptidase G2 (CPG2). nih.gov | Glutamic acid-conjugated phenol and aniline mustards. nih.gov |

| Bioorthogonal Activation | Bioorthogonal chemical reaction between the prodrug and a cancer cell-specific functional group. rsc.org | Staudinger reaction (azide-phosphine ligation). rsc.org | Triphenylphosphine-modified acridine mustards. rsc.org |

Pharmacological and Preclinical Biological Evaluation of Acridine Mustards

In Vitro Cytotoxicity Assessments

The initial evaluation of potential anticancer compounds often involves assessing their ability to kill cancer cells grown in a laboratory setting. This is known as in vitro cytotoxicity testing.

Evaluation Across Diverse Human Cancer Cell Lines

The cytotoxic effects of various acridine (B1665455) mustard derivatives have been evaluated against a wide range of human cancer cell lines, demonstrating their broad-spectrum anticancer potential.

Leukemia: A series of 9-anilinoacridine (B1211779) N-mustard derivatives exhibited potent cytotoxicity against human lymphoblastic leukemia cells (CCRF-CEM), with IC₅₀ values (the concentration required to inhibit the growth of 50% of cells) ranging from 0.002 to 0.7 µM. nih.gov Another study found that compounds 31a and 31b were highly potent against human lymphoblastic leukemic cells, with IC₅₀ values between 0.0042 and 0.0611 μM. sci-hub.se Some derivatives were also tested against K562 leukemia cells, showing low micromolar IC₅₀ values. sci-hub.se

Lung Carcinoma: A series of 9-anilinoacridine derivatives bearing an N-mustard residue on the acridine chromophore were effective against lung carcinoma A549 cells, with IC₅₀ values in the range of 3 to 20 nM. aacrjournals.org Another study reported that the acridine-thiosemicarbazone derivative APHCA was lethal to lung cancer cells at a concentration of 43.41 μM. researchgate.net

Colon Carcinoma: The same series of 9-anilinoacridine derivatives with an N-mustard on the acridine ring also showed activity against colon carcinoma HCT-116 cells, with IC₅₀ values between 3 and 20 nM. aacrjournals.org Additionally, acridine-thiazolidine derivatives have been shown to induce cell death in human colon carcinoma HCT-8 cells. researchgate.net

Breast Carcinoma: A series of 9-anilinoacridine derivatives demonstrated cytotoxicity against breast carcinoma MX-1 cells with IC₅₀ values from 3 to 20 nM. aacrjournals.org Another analog, APAE, was potent against human breast adenocarcinoma MCF-7 cells with an IC₅₀ of 0.13 μM. aacrjournals.org The acridine-thiosemicarbazone derivative APHCA was also found to be lethal to breast cancer cells at a concentration of 60.26 μM. researchgate.net

Hepatocellular Carcinoma: Some acridine derivatives have been tested against hepatocellular carcinoma HepG-2 cells. sci-hub.se For instance, one study reported that a series of acridine-sulfonamide hybrids showed cytotoxic activity against HepG2 cells. mdpi.com

The following table summarizes the in vitro cytotoxicity of selected acridine mustard derivatives across various cancer cell lines.

| Derivative Type | Cancer Cell Line | Cell Line Type | IC₅₀/Concentration |

| 9-anilinoacridine N-mustard | CCRF-CEM | Leukemia | 0.002 - 0.7 µM |

| Compounds 31a and 31b | Human lymphoblastic leukemic cells | Leukemia | 0.0042 - 0.0611 μM |

| 9-anilinoacridine with N-mustard on acridine ring | A549 | Lung Carcinoma | 3 - 20 nM |

| APHCA | Lung cancer cells | Lung Carcinoma | 43.41 μM |

| 9-anilinoacridine with N-mustard on acridine ring | HCT-116 | Colon Carcinoma | 3 - 20 nM |

| 9-anilinoacridine with N-mustard on acridine ring | MX-1 | Breast Carcinoma | 3 - 20 nM |

| APAE | MCF-7 | Breast Carcinoma | 0.13 μM |

| APHCA | Breast cancer cells | Breast Carcinoma | 60.26 μM |

Comparative Analysis of Cytotoxic Potency with Parent Compounds and Reference Agents

To understand the contribution of the different structural components of acridine mustards to their activity, their cytotoxicity is often compared to that of their parent compounds (the acridine and mustard moieties alone) and established anticancer drugs.

Studies have shown that acridine-linked aniline (B41778) mustards are generally more cytotoxic than the parent nitrogen mustard. ucl.ac.uk For example, a series of 9-anilinoacridine N-mustard derivatives were found to be as potent or significantly more potent than the parent compound 3-(9-acridinylamino)-5-hydroxymethylaniline (AHMA). nih.gov Similarly, esters of bendamustine, a nitrogen mustard derivative, exhibited considerably higher potencies (up to >100-fold) against various cancer cells compared to the parent compound. plos.org

The potency of these agents was also found to be approximately 100-250-fold more cytotoxic than the parent compound AHMA (lacking the N-mustard residue) and either as potent as or twofold more potent than BO-0742, a 9-anilinoacridine derivative with an N-mustard residue on the anilino ring. aacrjournals.org Furthermore, some this compound derivatives did not show cross-resistance to established chemotherapy drugs like vinblastine (B1199706) and taxol, suggesting they may be effective in treating drug-resistant cancers. nih.govsci-hub.se

In Vivo Antitumor Efficacy Studies

Following promising in vitro results, the antitumor activity of acridine mustards is further evaluated in living organisms, typically in animal models.

Quantitative Measurement of Tumor Volume Suppression

A key metric in in vivo studies is the quantitative measurement of tumor volume suppression. This provides a direct indication of the compound's ability to inhibit tumor growth in a living system.

In one study, a 9-anilinoacridine N-mustard derivative demonstrated a potent antitumor effect in nude mice with human breast carcinoma MX-1 xenografts, leading to complete tumor remission in two out of three mice at the maximal dose. nih.gov Another study reported that two different 9-anilinoacridine derivatives with an N-mustard functionality at the C-4 position of the acridine chromophore showed 85% and 71% suppression in tumor volume in mice with human breast carcinoma MX-1 xenografts. aacrjournals.org Furthermore, treatment with the N-mustard-quinoline conjugate SL-1 significantly suppressed the growth of RKO xenografts by 61.8%. nih.gov A different 9-anilinoacridine N-mustard derivative, BO-1051, was also shown to moderately suppress tumorigenesis in vivo. nih.gov

Mutagenicity and Genotoxicity Investigations

Given that acridine mustards are designed to interact with DNA, it is crucial to investigate their potential to cause mutations (mutagenicity) and other forms of genetic damage (genotoxicity).

Simple acridines are known to act as frameshift mutagens by intercalating into DNA. researchgate.net When the acridine ring is used to carry an alkylating agent, such as in the ICR compounds, they can cause both frameshift and base-pair substitution mutations in bacterial and mammalian cells. researchgate.net For example, the this compound derivative ICR-170 has been shown to increase mutation frequencies in mammalian cells. Another this compound, ICR-191, is also a known mutagen. google.com

Studies have shown that the mutagenic properties of acridines depend on their molecular geometry, length, and the nature of their substituted groups. researchgate.net The clastogenicity (ability to cause chromosome breaks) of acridines in mammalian cells is mainly dependent on their molecular length and electrophilicity. researchgate.net Interestingly, research suggests that it is possible to decouple the cytotoxic effects of acridines from their genotoxicity by introducing chemical groups that create asymmetry or bulkiness in the molecule. researchgate.net

Characterization of Frameshift Mutation Induction

Acridine mustards are potent inducers of frameshift mutations, a characteristic that has been extensively studied in various model systems. These compounds, which combine the DNA intercalating properties of an acridine ring with the alkylating ability of a mustard group, are significantly more powerful frameshift mutagens than their simpler acridine counterparts. sacredheart.edusacredheart.edu

Research using bacterial reversion assays, such as those employing the tetracycline-resistance gene in Escherichia coli plasmids or the lacZ gene, has demonstrated that acridine mustards like quinacrine (B1676205) mustard and ICR-191 are potent inducers of both +1 and -1 frameshifts. sacredheart.edunih.gov Their activity in inducing these single base-pair additions and deletions is markedly higher than that of simple acridines like 9-aminoacridine (B1665356) and quinacrine. sacredheart.edusacredheart.edu

Specifically, studies have shown that acridine mustards are effective at inducing +G frameshifts, with ICR-191 being a particularly strong inducer of these mutations. nih.gov The mutagenic potency of ICR-191 has been largely attributed to its ability to cause +G frameshifts. nih.gov Similarly, quinacrine mustard induces +G frameshifts more strongly than its non-reactive analog, quinacrine. nih.gov While adenine (B156593) runs are less susceptible to acridine-induced mutagenesis than guanine (B1146940) runs, both +A and -A frameshifts have been observed. nih.gov

In addition to single base-pair frameshifts, reactive acridines, including the mustards, have been shown to be effective inducers of -2 frameshifts, a capability not shared by simple acridines. sacredheart.edusacredheart.edu However, acridine mustards are generally not found to induce +2 frameshifts. sacredheart.edusacredheart.edu

Studies in eukaryotic systems have corroborated these findings. In human lymphoblastoid cells, ICR-191 predominantly induces +1 frameshift mutations at the hprt locus, with 82% of observed mutants showing additions of a single G:C base pair in repetitive G:C sequences. nih.gov A significant portion of these frameshifts occurred within a sequence of six consecutive guanine bases. nih.gov Similarly, in transgenic zebrafish treated with ICR-191, a marked characteristic of the induced mutations was single G:C pair insertions. nih.gov Sequence analysis of mutations in the rpsL gene of these fish revealed that the majority were single G:C pair insertions, often occurring at a specific CC sequence. nih.gov

**Table 1: Summary of Frameshift Mutation Induction by Acridine Mustards in *E. coli***

| Acridine Compound | Mutation Type | Potency/Observation | Reference(s) |

|---|---|---|---|

| Quinacrine Mustard | +1 frameshift | More potent than simple acridines | sacredheart.edusacredheart.edu |

| -1 frameshift | More potent than simple acridines | sacredheart.edusacredheart.edu | |

| -2 frameshift | Effective inducer | sacredheart.edusacredheart.edu | |

| +2 frameshift | Not induced | sacredheart.edusacredheart.edu | |

| ICR-191 | +1 frameshift | Potent inducer, particularly +G frameshifts | sacredheart.edunih.gov |

| -1 frameshift | Potent inducer | sacredheart.edu | |

| -2 frameshift | Effective inducer | sacredheart.edu | |

| +2 frameshift | Not induced | sacredheart.edu |

Analysis of Base-Pair Substitution Patterns

While acridine mustards are primarily characterized by their potent induction of frameshift mutations, their capacity to cause base-pair substitutions has also been investigated. Generally, the induction of base-pair substitutions by these compounds is considered a minor effect compared to their frameshift-inducing activity. sacredheart.edusacredheart.edu

In several bacterial reversion assays designed to detect various types of mutations, the induction of base-pair substitutions by acridine mustards was found to be negligible. sacredheart.edusacredheart.edu However, other studies have reported the occurrence of base-pair substitutions, albeit at a lower frequency than frameshifts.

For instance, analysis of ICR-191-induced mutations at the hprt locus in human lymphoblastoid cells revealed that base substitutions accounted for 13% of the observed mutants. nih.govresearchgate.net These substitutions occurred at both G:C and A:T base pairs. nih.govresearchgate.net Further investigation into the specificity of mutations induced by ICR-191 adduction to M13 replicative form DNA in E. coli showed that base substitutions were induced with nearly equal efficiency to frameshifts. nih.gov A significant portion of these base substitutions were G:C to A:T transitions. nih.gov This suggests that bulky guanine N7 adducts formed by ICR-191 can promote mispairing during DNA replication. nih.gov

The structural context of the this compound can also influence the resulting mutational spectrum. Studies with acridine-linked aniline mustards have shown that the nature of the DNA adducts, which is influenced by the linker chain length, affects the pattern of base-pair substitutions. acs.org

Table 2: Relative Frequencies of Mutation Types Induced by ICR-191 in Human Cells (hprt locus)

| Mutation Type | Frequency | Reference(s) |

|---|---|---|

| +1 Frameshift (G:C insertion) | 82% (32/39) | nih.govresearchgate.net |

| Base-pair Substitution | 13% (5/39) | nih.govresearchgate.net |

| Exon Loss | 5% (2/39) | nih.govresearchgate.net |

| -1 Frameshift | 0% | nih.gov |

Spectroscopic and Chromatographic Characterization of DNA Adducts

The covalent binding of acridine mustards to DNA results in the formation of various adducts, the structures of which have been elucidated using a combination of spectroscopic and chromatographic techniques. These methods are crucial for understanding the molecular basis of the mutagenic and cytotoxic effects of these compounds.

Spectroscopic Characterization:

Nuclear Magnetic Resonance (NMR) spectroscopy has been a powerful tool for determining the precise structure of this compound-DNA adducts. nih.govacs.org Studies on 9-anilinoacridine-linked mustards have used one- and two-dimensional NMR experiments to identify the site of alkylation on the DNA bases. nih.govacs.org

For a type A mustard, with the side chain linked at the 4-position of the acridine ring, the sole product identified was a guanine N7 adduct, indicating alkylation in the major groove of DNA. nih.govacs.org In contrast, a type B mustard, with the linker at the 1'-position of the anilino group, predominantly formed an adenine N3 adduct (alkylation in the minor groove), with a smaller amount of the guanine N7 adduct. nih.govacs.org The adduction at the N7 position of guanine is characterized by a downfield shift of the G(H8) proton in the NMR spectrum. rcsb.org

Mass spectrometry (MS), particularly Electrospray Ionization Mass Spectrometry (ESI-MS), has also been instrumental in characterizing these adducts. nih.gov ESI-MS can quantify ligand-DNA binding ratios and has been used to show that sulfur-containing acridine mustards form covalent bonds with DNA. Tandem mass spectrometry (MS/MS) techniques, such as Infrared Multiphoton Dissociation (IRMPD), have been employed to determine the specific sites of adduction on DNA duplexes. nih.gov

Fluorescence spectroscopy can differentiate between different binding modes of acridine compounds to DNA, such as intercalation versus covalent binding, by measuring shifts in emission spectra. The fluorescence of quinacrine mustard is quenched by guanine bases, and the extent of quenching is proportional to the G+C content of the DNA. researchgate.net

Chromatographic Characterization:

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation and isolation of DNA adducts prior to their characterization. nih.govnih.gov It is often coupled with UV-Vis detection or mass spectrometry (LC-MS) for identification and quantification. nih.govsemanticscholar.org

In the analysis of 9-anilinothis compound reactions with DNA, preparative Thin-Layer Chromatography (TLC) was used to isolate the adducts before NMR analysis. nih.gov For more complex mixtures, reversed-phase HPLC is commonly used to separate different adducts from unmodified nucleosides. nih.gov For example, LC-MS/MS methods have been developed to identify and structurally characterize the adducts formed by platinum-acridine agents, revealing monofunctional adducts exclusively with guanine. semanticscholar.org UPLC-MS/MS has been used to separate and identify N3-adenine and N7-guanine adducts of other mustards, with distinct retention times allowing for their resolution. researchgate.net

Table 3: Spectroscopic and Chromatographic Data for this compound-DNA Adducts

| Technique | Compound Type/Adduct | Key Findings | Reference(s) |

|---|---|---|---|

| NMR Spectroscopy | 9-Anilinothis compound (Type A) | Guanine N7 adduct identified (major groove alkylation) | nih.govacs.org |

| 9-Anilinothis compound (Type B) | Adenine N3 adduct (major product, minor groove alkylation) and Guanine N7 adduct (minor product) identified | nih.govacs.org | |

| Mass Spectrometry | Sulfur-Containing Acridine Mustards | Covalent binding to DNA confirmed by ESI-MS; Guanine N7 alkylation identified by IRMPD | nih.gov |

| Fluorescence Spectroscopy | Quinacrine Mustard | Fluorescence quenching by guanine bases | researchgate.net |

| HPLC / LC-MS | Platinum-Acridine Agent | Separation and identification of monofunctional guanine adducts | semanticscholar.org |

| TLC | 9-Anilinoacridine Mustards | Isolation of adducts for subsequent NMR analysis | nih.gov |

Mechanisms of Drug Resistance and Strategies for Overcoming Them

Identification of Intrinsic and Acquired Resistance Pathways to Acridine (B1665455) Mustards

The development of resistance to acridine mustards is a multifaceted process involving various cellular mechanisms. encyclopedia.pub Both intrinsic and acquired resistance can arise from alterations in drug transport, metabolism, and the molecular targets of the drug. encyclopedia.pubmdpi.com

Intrinsic Resistance: Some cancer cells exhibit a natural resistance to acridine mustards. This can be attributed to several factors, including:

Low membrane permeability: The cell membrane of some cancer types may have a reduced capacity for the uptake of hydrophilic drugs like certain acridine mustard derivatives. frontiersin.org

Pre-existing DNA repair capacity: Cancer cells with highly efficient DNA repair systems can effectively remove the DNA adducts formed by acridine mustards, thus mitigating their cytotoxic effects. encyclopedia.pubfrontiersin.org

Expression of efflux pumps: Some cancer cells naturally express high levels of drug efflux pumps, which actively transport the drug out of the cell, preventing it from reaching its target. encyclopedia.pub

Acquired Resistance: Cancer cells can develop resistance to acridine mustards during therapy through various adaptive mechanisms: encyclopedia.pub

Increased drug efflux: A common mechanism of acquired resistance is the upregulation of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps. nih.gov

Altered drug metabolism: Cancer cells can enhance their ability to metabolize and inactivate acridine mustards.

Modifications in the drug target: While less common for alkylating agents that target DNA directly, alterations in chromatin structure or the DNA damage response pathways can contribute to resistance.

Enhanced DNA repair: Upregulation of specific DNA repair pathways is a key mechanism of acquired resistance to DNA-damaging agents. nih.govnih.gov

Defects in apoptotic pathways: Mutations or alterations in the genes controlling apoptosis can prevent the cell from undergoing programmed cell death in response to DNA damage. encyclopedia.pub

Studies have shown that prolonged exposure of bacterial cultures to acridines can lead to acquired resistance. derpharmachemica.com Similarly, in cancer cells, heterogeneity within a tumor population can lead to the selection of pre-existing resistant cells or the evolution of new resistance mechanisms under the selective pressure of chemotherapy. pnas.org

Elucidation of the Role of DNA Repair Mechanisms in Mediating Resistance

The primary mechanism of action for acridine mustards involves the formation of covalent adducts with DNA, particularly interstrand cross-links (ICLs). nih.gov The cell's ability to repair this DNA damage is a critical determinant of its sensitivity or resistance to the drug. nih.govresearchgate.net Several DNA repair pathways are implicated in the resistance to acridine mustards.

Nucleotide Excision Repair (NER): The NER pathway is responsible for removing bulky DNA lesions, including the monoadducts formed by acridine mustards. nih.govmdpi.com Studies have shown that the repair of damage induced by the this compound ICR-170 involves a long-patch type of excision repair. nih.gov Cells deficient in certain NER components, such as those from xeroderma pigmentosum (XP) patients, exhibit altered repair of ICR-170-induced damage, suggesting a key role for this pathway. nih.gov

Homologous Recombination (HR): HR is a major pathway for the error-free repair of double-strand breaks (DSBs) and ICLs. nih.govmdpi.com This pathway uses a sister chromatid as a template to accurately repair the damaged DNA. mdpi.com Increased HR activity has been linked to resistance to nitrogen mustards. nih.gov For instance, the repair of DNA damage induced by the N-mustard derivative BO-1055 requires HR. nih.gov

Non-Homologous End Joining (NHEJ): NHEJ is another pathway for repairing DSBs, but it is more error-prone than HR. nih.gov While some studies suggest a role for NHEJ in nitrogen mustard resistance, particularly in chronic lymphocytic leukemia, others indicate that HR is more critical, especially in epithelial tumors. nih.gov The repair of BO-1055 induced damage, for example, does not appear to rely on NHEJ. nih.gov

Fanconi Anemia (FA) Pathway: The FA pathway is specifically involved in the repair of ICLs. nih.govmdpi.com It coordinates with other repair pathways like NER and HR to resolve these complex lesions. researchgate.netmdpi.com Overexpression of FA proteins has been associated with resistance to other cross-linking agents like melphalan. nih.gov

O6-methylguanine-DNA methyltransferase (MGMT): Interestingly, the repair of damage from the N-mustard BO-1055 was also found to involve MGMT, a protein that typically repairs O-alkyl DNA lesions. This suggests that some this compound derivatives may induce a broader range of DNA adducts than previously thought. nih.gov

The interplay between these DNA repair pathways is complex and can vary depending on the specific this compound derivative and the cellular context. A deeper understanding of these mechanisms is essential for predicting tumor response and designing strategies to overcome resistance.

Modulation of Drug Efflux Pumps and Reversal of Multidrug Resistance (MDR) Phenotypes

A major contributor to both intrinsic and acquired resistance to a wide range of chemotherapeutic agents, including acridine mustards, is the overexpression of drug efflux pumps. nih.govfrontiersin.org These membrane proteins actively transport drugs out of the cell, reducing their intracellular concentration and thus their efficacy. frontiersin.orgjournalagent.com

The most well-characterized family of efflux pumps is the ATP-binding cassette (ABC) transporter family, with P-glycoprotein (P-gp or MDR1) being a prominent member. nih.govresearchgate.net In bacteria, the Resistance-Nodulation-Division (RND) family of efflux pumps, such as the AcrAB-TolC system in Escherichia coli, plays a similar role in conferring resistance to various compounds, including acridine orange. mdpi.comdrugbank.comnih.gov

Strategies to counteract efflux pump-mediated resistance focus on the development of efflux pump inhibitors (EPIs). journalagent.com These molecules can restore the effectiveness of conventional antibiotics and chemotherapeutic agents by blocking the function of the pumps. journalagent.com

Research into acridone (B373769) derivatives has identified compounds that can modulate multidrug resistance. For instance, certain acridone derivatives have been shown to interact with components of the efflux pump system, such as P-gp and ATP, thereby inhibiting its function. nih.gov One study identified an acridone derivative that decreased the efflux of a fluorescent substrate in Candida albicans, demonstrating its potential as an MDR modulator. nih.gov

The development of potent and specific EPIs for use in combination with acridine mustards is a promising approach to reverse the MDR phenotype and enhance the therapeutic efficacy of these agents.

Development of Strategies for Overcoming Resistance

Overcoming resistance to acridine mustards requires a multi-pronged approach that targets the various mechanisms underlying this phenomenon. Key strategies include the rational design of combination chemotherapy regimens and the synthesis of novel derivatives with improved resistance profiles. numberanalytics.com

Combining acridine mustards with other therapeutic agents can be a highly effective strategy to overcome drug resistance. numberanalytics.comresearchgate.net The goal of combination therapy is to target multiple cellular pathways simultaneously, making it more difficult for cancer cells to develop resistance.

Potential combination strategies include:

Acridine mustards and DNA repair inhibitors: Since enhanced DNA repair is a major mechanism of resistance, combining acridine mustards with inhibitors of key repair proteins (e.g., PARP inhibitors, ATR inhibitors) could sensitize resistant cells to the treatment. nih.govpetermac.org Studies have shown that combining the N-mustard BO-1055 with ATM/ATR kinase inhibitors significantly increases its sensitivity. nih.gov

Acridine mustards and efflux pump inhibitors: As discussed previously, co-administration of an this compound with an EPI can restore its intracellular concentration in resistant cells that overexpress these pumps.

Acridine mustards and other chemotherapeutic agents: Combining acridine mustards with drugs that have different mechanisms of action can create synergistic effects and reduce the likelihood of resistance. researchgate.net For example, combining an acridine derivative with a tyrosine kinase inhibitor has shown synergistic anticancer effects in resistant cell lines. rsc.org

The rational design of these combinations requires a thorough understanding of the specific resistance mechanisms at play in a given tumor.

A key strategy to circumvent drug resistance is the development of new this compound derivatives that are less susceptible to existing resistance mechanisms or can overcome them. rsc.orgmdpi.com

This involves structural modifications to the acridine core, the mustard group, or the linker chain. researchgate.net The goal of these modifications can be to:

Alter the DNA binding and alkylation properties: Changes to the acridine structure can influence its intercalation into DNA and the specificity of the alkylation reaction.

Evade recognition by efflux pumps: By modifying the chemical structure, it may be possible to design derivatives that are no longer substrates for efflux pumps.

Introduce novel cytotoxic mechanisms: Some novel derivatives are designed to have multiple mechanisms of action, making it harder for cancer cells to develop resistance. For example, some acridine derivatives have been shown to inhibit topoisomerases or the proteasome in addition to their DNA alkylating activity. if-pan.krakow.plnih.gov

Increase potency against resistant cells: Several studies have focused on synthesizing derivatives with enhanced cytotoxicity against multidrug-resistant cell lines. mdpi.comnih.govnih.govsci-hub.se For instance, certain pyrazoloacridines and pyrazolopyrimidoacridines have shown the ability to overcome multidrug resistance. nih.gov Similarly, some 9-anilinoacridine (B1211779) N-mustard derivatives did not exhibit cross-resistance in cell lines resistant to other common chemotherapeutics like vinblastine (B1199706) and paclitaxel. nih.govacs.org

The following table summarizes some novel acridine derivatives and their activity against resistant cell lines:

| Compound Type | Key Structural Feature | Activity Against Resistant Cells |

| Pyrazoloacridines (PAC) and Pyrazolopyrimidoacridines (PPAC) | Fused heterocyclic rings | Active against various resistant human tumor cell lines. nih.gov |

| 9-anilinoacridine N-mustard derivatives | N-mustard linked to the anilino ring | Potent cytotoxicity; no cross-resistance in vinblastine- and paclitaxel-resistant cells. nih.gov |

| Acridine-thiosemicarbazone derivatives | Thiosemicarbazone moiety | High activity against leukemic cells, including a resistant isoform. mdpi.com |

| 9-anilinoacridine N-mustard derivatives | N-mustard at C4 of the acridine ring | Potent cytotoxicity; no cross-resistance in vinblastine- and paclitaxel-resistant cells. acs.org |

The continuous development of novel this compound derivatives with modified resistance profiles remains a critical area of research in the fight against cancer.

Advanced Research Methodologies and Future Perspectives

Biophysical and Spectroscopic Techniques for Characterizing DNA-Acridine Mustard Interactions

Understanding the precise manner in which acridine (B1665455) mustard interacts with DNA is fundamental to elucidating its mechanism of action. Biophysical and spectroscopic methods are indispensable tools for characterizing these interactions at a molecular level.

Electrospray Ionization Mass Spectrometry (ESI-MS) has emerged as a powerful and efficient technique for studying the non-covalent and covalent interactions between acridine mustards and DNA. nih.govnih.gov This method allows for the direct observation of drug-DNA complexes, providing valuable information with minimal sample consumption and rapid analysis times. nih.gov

Researchers utilize ESI-MS to determine the binding stoichiometry of acridine mustard derivatives with specific DNA sequences, revealing how many drug molecules bind to a single DNA duplex. uliege.be The position of peaks in the mass spectrum corresponds to the mass-to-charge ratio of the ions, which allows for the clear identification of the different complex stoichiometries present in a sample. uliege.be By analyzing the fraction of bound DNA in drug-DNA mixtures, the relative binding affinities of various this compound analogs can be estimated and compared. nih.govnih.gov This is crucial for understanding how structural modifications to the acridine ring or the mustard moiety influence DNA binding.

Furthermore, ESI-MS can distinguish between non-covalent intercalation and covalent adduct formation. nih.gov The mass of the observed complex indicates whether the mustard has remained intact (non-covalent binding) or has reacted to form a covalent bond with the DNA, which competes with hydrolysis. nih.gov Tandem mass spectrometry (MS/MS) experiments, such as infrared multiphoton dissociation (IRMPD), can further probe the nature of these interactions. nih.gov The fragmentation patterns, whether showing the ejection of the ligand or the retention of the ligand on a single strand after duplex separation, can provide evidence of covalent binding. nih.gov

Table 1: Applications of ESI-MS in this compound-DNA Interaction Studies

| Parameter Measured | Information Gained | Experimental Approach | Reference |

|---|---|---|---|

| Binding Stoichiometry | Determines the number of drug molecules bound per DNA duplex (e.g., 1:1, 2:1 complexes). | Analysis of mass-to-charge ratios of ions in the mass spectrum. | uliege.bequt.edu.au |

| Relative Binding Affinity | Compares the binding strength of different this compound derivatives to a target DNA sequence. | Calculated from the fraction of bound DNA observed in DNA/ligand mixtures. | nih.govnih.gov |

| Covalent vs. Non-covalent Binding | Distinguishes between intercalation and alkylation (adduct formation). | Analysis of the mass of the complex to identify unreacted vs. reacted mustard moieties. | nih.gov |

| Covalent Adduct Confirmation | Provides evidence of covalent bond formation through fragmentation analysis. | Tandem MS (MS/MS) techniques like IRMPD to observe fragmentation patterns. | nih.gov |

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the high-resolution structural determination of nucleic acid molecules and their complexes with drugs. wikipedia.org It is particularly vital for elucidating the precise atomic structure of covalent adducts formed between acridine mustards and DNA. nih.gov Unlike X-ray crystallography, NMR allows for the study of molecules in a solution state, which more closely resembles their natural physiological environment. wikipedia.org